2-Pyrrolidinecarboxaldehyde,5-oxo-1-(2,4-pentadienyl)-,[S-(E)]-(9CI) 2-Pyrrolidinecarboxaldehyde,5-oxo-1-(2,4-pentadienyl)-,[S-(E)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 191098-87-0
VCID: VC0071215
InChI: InChI=1S/C10H13NO2/c1-2-3-4-7-11-9(8-12)5-6-10(11)13/h2-4,8-9H,1,5-7H2/b4-3+/t9-/m0/s1
SMILES: C=CC=CCN1C(CCC1=O)C=O
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

2-Pyrrolidinecarboxaldehyde,5-oxo-1-(2,4-pentadienyl)-,[S-(E)]-(9CI)

CAS No.: 191098-87-0

Main Products

VCID: VC0071215

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

2-Pyrrolidinecarboxaldehyde,5-oxo-1-(2,4-pentadienyl)-,[S-(E)]-(9CI) - 191098-87-0

CAS No. 191098-87-0
Product Name 2-Pyrrolidinecarboxaldehyde,5-oxo-1-(2,4-pentadienyl)-,[S-(E)]-(9CI)
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name (2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde
Standard InChI InChI=1S/C10H13NO2/c1-2-3-4-7-11-9(8-12)5-6-10(11)13/h2-4,8-9H,1,5-7H2/b4-3+/t9-/m0/s1
Standard InChIKey OCFKXEDQNPNAND-NWALNABHSA-N
Isomeric SMILES C=C/C=C/CN1[C@@H](CCC1=O)C=O
SMILES C=CC=CCN1C(CCC1=O)C=O
Canonical SMILES C=CC=CCN1C(CCC1=O)C=O
Synonyms 2-Pyrrolidinecarboxaldehyde,5-oxo-1-(2,4-pentadienyl)-,[S-(E)]-(9CI)
PubChem Compound 10866926
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator